molecular formula C20H18FN3O3 B2805217 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 923678-48-2

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2805217
CAS No.: 923678-48-2
M. Wt: 367.38
InChI Key: HSFBHTHERKQTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound built around a pyridazinone core, a scaffold recognized for its diverse biological activities and significant potential in medicinal chemistry research . The molecular structure incorporates fluorophenyl and methoxyphenyl substituents, which are common pharmacophores known to enhance a compound's ability to interact with biological targets and improve its pharmacokinetic properties. The pyridazinone core present in this compound is a privileged structure in drug discovery. Scientific studies have demonstrated that pyridazinone derivatives exhibit a wide spectrum of pharmacological activities, making them valuable tools for probing biological systems . Research into analogous compounds has shown that the pyridazinone scaffold can be engineered to interact with specific enzymatic targets. For instance, certain pyridazinone-based inhibitors have been developed as first-in-class inhibitors of protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, which are synthetic lethal dependencies in certain cancer types . Other research avenues have successfully developed potent and selective class I HDAC inhibitors for oncology applications from the pyridazinone scaffold . This suggests that your compound could serve as a key intermediate or precursor in targeted inhibitor development programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, use, and disposal of this chemical.

Properties

IUPAC Name

4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-17-8-4-14(5-9-17)18-10-11-19(25)24(23-18)13-12-22-20(26)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFBHTHERKQTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H20FN3O4S
  • Molecular Weight : 417.46 g/mol
  • CAS Number : 923678-48-2

The structural features include a pyridazine ring, a methoxy-substituted phenyl group, and a sulfonamide moiety, which contribute to its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound's reactivity and stability, potentially increasing its selectivity toward biological targets.

Inhibition of Osteoclast Differentiation

Research indicates that this compound exhibits significant inhibitory effects on osteoclast differentiation, crucial for bone resorption processes. It suppresses the expression of cathepsin K, an enzyme vital for osteoclast function, suggesting potential applications in treating bone-related diseases such as osteoporosis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

  • Cell Line Studies : The compound was evaluated for its antiproliferative effects against various cancer cell lines. It demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific tumor types .
  • Apoptosis Induction : Flow cytometry analyses showed that treatment with the compound led to increased apoptosis rates in cancer cells, suggesting a mechanism involving programmed cell death .

In Vivo Studies

  • Xenograft Models : In vivo studies using xenograft models demonstrated that the compound effectively inhibited tumor growth, with a notable reduction in tumor size compared to control groups. These findings support its potential as an anticancer agent .
  • Pharmacokinetic Profiles : The compound exhibited favorable pharmacokinetic properties, including good bioavailability and metabolic stability in animal models, enhancing its therapeutic potential .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundOsteoclast differentiation inhibition0.5Cathepsin K suppression
FNA (related compound)Antitumor activity1.30HDAC inhibition
SAHA (control)Antitumor activity17.25HDAC inhibition

Case Studies

  • Case Study on Osteoporosis Treatment : A recent study highlighted the efficacy of this compound in reducing osteoclast activity in vitro, suggesting its potential use in osteoporosis therapy by mitigating bone loss through targeted inhibition of cathepsin K.
  • Cancer Therapy Exploration : Another investigation into its antitumor properties revealed that it significantly induced apoptosis in HepG2 liver cancer cells, showcasing its promise as a therapeutic agent against hepatocellular carcinoma .

Scientific Research Applications

Research indicates that 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Effects

Studies have suggested that this compound can inhibit signaling pathways involved in inflammation. It has been shown to modulate the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Bone Metabolism Modulation

The compound has demonstrated inhibitory effects on osteoclast differentiation, which is crucial for bone resorption processes. Specifically, it suppresses the expression of cathepsin K, an enzyme essential for osteoclast function. This suggests potential applications in managing osteoporosis and other bone-related disorders.

Cancer Therapeutics

Preliminary investigations indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Its ability to interfere with cell signaling pathways related to growth and survival makes it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key modifications that may enhance its efficacy include:

  • Altering substituents on the pyridazine ring to improve binding affinity.
  • Modifying the length and branching of the ethyl chain to optimize pharmacokinetic properties.

Case Studies

Several studies have investigated the applications of similar compounds in therapeutic contexts:

StudyCompoundFindings
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin]Demonstrated significant inhibition of osteoclast differentiation
ABT-963A selective COX-2 inhibitor with anti-inflammatory properties
Various pyridazine derivativesShowed potential anticancer activity across multiple cell lines

These findings highlight the therapeutic potential of compounds related to this compound in various medical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridazinone Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents on Pyridazinone Linker Type Key Functional Groups Reference
Target Compound Pyridazinone 4-Methoxyphenyl Ethyl chain 4-Fluorobenzamide -
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone 4-Fluoro-2-methoxyphenyl Acetamide 4-Fluorobenzyl
(S)-4-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide (TD-1b) Pyridazinone 4-Methoxyphenyl Complex peptide-like chain 4-Fluorobenzamide, phenylalanine derivative
3-[3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6g) Pyridazinone 4-Fluorophenylpiperazinyl Propanamide Antipyrine hybrid
(S)-17b (HDAC inhibitor) Pyridazinone 4-((Dimethylamino)methyl)phenyl Ethyl chain 4-Fluorophenylbenzamide
Key Observations:

Piperazinyl substituents (e.g., 6g in ) introduce basic nitrogen atoms, improving solubility and enabling interactions with enzymes like acetylcholinesterase .

Linker Variations :

  • The ethyl chain in the target compound offers conformational flexibility, whereas acetamide () or propanamide () linkers may restrict rotation, affecting binding kinetics .
  • TD-1b () employs a peptide-like linker, enabling interactions with larger binding pockets, such as those in kinase or protease targets .

Pharmacological Implications :

  • Fluorine substituents (common in all compounds) enhance lipophilicity and bioavailability. For example, (S)-17b () demonstrated oral anticancer efficacy due to fluorine-enhanced membrane permeability .
  • The antipyrine hybrids () exhibit dual inhibitory activity against enzymes like acetylcholinesterase, attributed to their hybrid pharmacophores .

Q & A

Synthesis Optimization and Reaction Monitoring

Q: What are the critical parameters for optimizing the synthesis of this benzamide-pyridazinone derivative? A: Synthesis involves multi-step reactions requiring precise control of:

  • Catalysts and Solvents : Triethylamine in dimethyl sulfoxide (DMSO) or acetonitrile enhances reaction efficiency by stabilizing intermediates .
  • Temperature : Reactions often proceed under reflux (80–120°C) to ensure complete conversion while minimizing side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >90% purity .
    Data Table 1 : Synthesis Optimization Parameters
StepKey ParametersYield (%)Purity (%)Ref
Amide CouplingDMSO, 80°C, 12h7592
CyclizationAcetonitrile, 100°C, 8h6889
PurificationEthyl acetate/hexane (3:7)-95

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons) and benzamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 367.142 [M+H]+^+) ensures molecular formula accuracy .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) validate purity (>95%) with retention time reproducibility .

Biological Activity and Target Identification

Q: What methodologies are recommended for elucidating the compound’s mechanism of action? A:

  • Enzyme Assays : HDAC inhibition assays (e.g., fluorogenic substrates) show IC50_{50} values <100 nM, comparable to SAHA .
  • Cellular Studies : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in SKM-1 cells confirm anti-leukemic activity .
  • Molecular Docking : Pyridazinone interactions with HDAC1/2 catalytic pockets explain isoform selectivity .

Advanced SAR Studies

Q: How do substituents influence biological activity? A:

  • Fluorine : Enhances metabolic stability and HDAC binding via electronegative interactions .
  • Methoxyphenyl : Improves solubility and membrane permeability, critical for oral bioavailability .
    Data Table 2 : Substituent Impact on Activity
SubstituentHDAC1 IC50_{50} (nM)Solubility (µg/mL)Ref
4-Fluoro4512.3
4-Chloro788.7
4-Methoxy6218.9

Resolving Contradictory Data in Preclinical Studies

Q: How can discrepancies in reported anti-inflammatory vs. anticancer efficacy be addressed? A:

  • Assay Conditions : Varying cell lines (e.g., SKM-1 vs. RAW264.7 macrophages) and dosing schedules (acute vs. chronic) impact outcomes .
  • Metabolic Stability : Liver microsome assays (human vs. murine) reveal species-specific CYP450 metabolism, affecting in vivo results .
  • Structural Analogues : Compare with N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide to isolate pyridazinone vs. benzamide contributions .

In Vivo Efficacy and Pharmacokinetics

Q: What strategies improve oral bioavailability in rodent models? A:

  • Formulation : Nanoemulsions (Labrafil®/Cremophor EL) increase AUC by 2.5-fold in SD rats .
  • Dosing : Twice-daily oral administration (50 mg/kg) maintains plasma levels >IC90_{90} for 12h .
  • Metabolite Profiling : LC-MS/MS identifies stable glucuronide conjugates, reducing renal clearance .

Future Research Directions

Q: What gaps remain in understanding this compound’s therapeutic potential? A:

  • Off-Target Effects : Proteome-wide profiling (e.g., KINOMEscan) to assess kinase inhibition risks .
  • Combination Therapy : Synergy with azacitidine in myelodysplastic syndrome models warrants testing .
  • Toxicology : Chronic toxicity studies (28-day) in non-rodents to validate safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.